Cas no 1133822-72-6 (6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione)

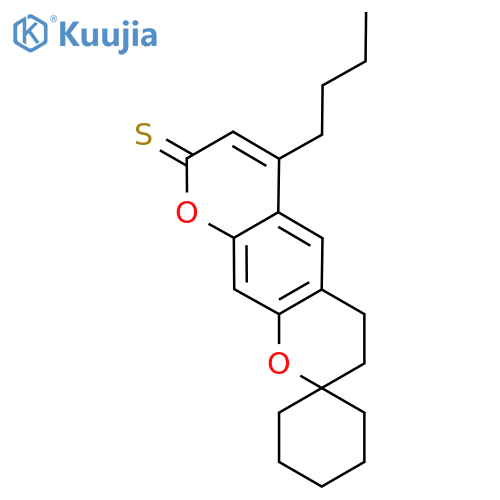

1133822-72-6 structure

商品名:6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione

CAS番号:1133822-72-6

MF:C21H26O2S

メガワット:342.494945049286

MDL:MFCD10007658

CID:4680635

PubChem ID:24279088

6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione 化学的及び物理的性質

名前と識別子

-

- 6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione

- STL457218

- 6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione

- 6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione

-

- MDL: MFCD10007658

- インチ: 1S/C21H26O2S/c1-2-3-7-15-13-20(24)22-19-14-18-16(12-17(15)19)8-11-21(23-18)9-5-4-6-10-21/h12-14H,2-11H2,1H3

- InChIKey: UMEOXNRPXAPURT-UHFFFAOYSA-N

- ほほえんだ: S=C1C=C(CCCC)C2C(=CC3=C(C=2)CCC2(CCCCC2)O3)O1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 506

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 50.6

6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B135870-2000mg |

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione |

1133822-72-6 | 2g |

$ 505.00 | 2022-06-07 | ||

| Enamine | EN300-302925-5g |

6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione |

1133822-72-6 | 5g |

$2443.0 | 2023-09-06 | ||

| TRC | B135870-1000mg |

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione |

1133822-72-6 | 1g |

$ 315.00 | 2022-06-07 | ||

| Enamine | EN300-302925-0.05g |

6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione |

1133822-72-6 | 0.05g |

$197.0 | 2023-09-06 | ||

| TRC | B135870-500mg |

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione |

1133822-72-6 | 500mg |

$ 195.00 | 2022-06-07 | ||

| Enamine | EN300-302925-5.0g |

6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione |

1133822-72-6 | 5.0g |

$2443.0 | 2023-02-25 | ||

| Enamine | EN300-302925-10.0g |

6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione |

1133822-72-6 | 10.0g |

$3622.0 | 2023-02-25 | ||

| Enamine | EN300-302925-0.25g |

6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione |

1133822-72-6 | 0.25g |

$418.0 | 2023-09-06 | ||

| abcr | AB417121-5g |

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione; . |

1133822-72-6 | 5g |

€381.00 | 2025-02-20 | ||

| abcr | AB417121-500mg |

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione; . |

1133822-72-6 | 500mg |

€157.00 | 2025-02-20 |

6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1133822-72-6 (6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione) 関連製品

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 55290-64-7(Dimethipin)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1133822-72-6)6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione

清らかである:99%

はかる:5g

価格 ($):341.0